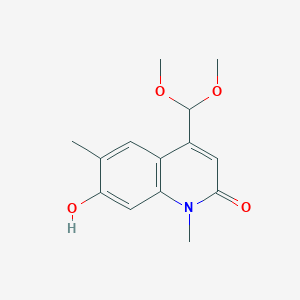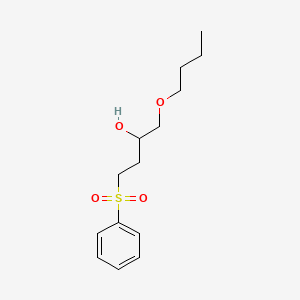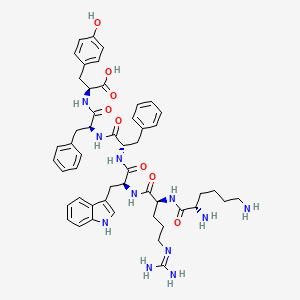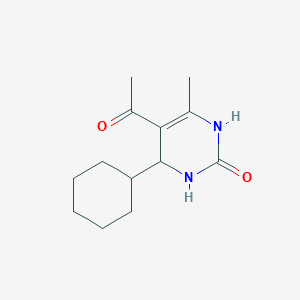methanide CAS No. 830326-21-1](/img/structure/B14208663.png)
Lithium [(E)-(3,3-dimethylbutan-2-ylidene)amino](pyridin-4-yl)methanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium (E)-(3,3-dimethylbutan-2-ylidene)aminomethanide is a complex organolithium compound It features a lithium ion coordinated to a methanide group, which is further substituted with a pyridin-4-yl group and an (E)-(3,3-dimethylbutan-2-ylidene)amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium (E)-(3,3-dimethylbutan-2-ylidene)aminomethanide typically involves the reaction of a lithium reagent with a suitable precursor. One common method is the reaction of lithium pyridin-4-ylmethanide with (E)-(3,3-dimethylbutan-2-ylidene)amine under anhydrous conditions. The reaction is usually carried out in a non-polar solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature and solvent purity, is crucial to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium (E)-(3,3-dimethylbutan-2-ylidene)aminomethanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: It can be reduced using suitable reducing agents to yield lower oxidation state products.
Substitution: The lithium ion can be substituted with other metal ions or groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridin-4-ylmethanone derivatives, while reduction could produce pyridin-4-ylmethanol derivatives.
Applications De Recherche Scientifique
Lithium (E)-(3,3-dimethylbutan-2-ylidene)aminomethanide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of lithium (E)-(3,3-dimethylbutan-2-ylidene)aminomethanide involves its interaction with various molecular targets. The lithium ion can coordinate with electron-rich sites on molecules, facilitating reactions such as nucleophilic addition and substitution. The compound’s unique structure allows it to participate in complex reaction pathways, influencing the reactivity and stability of the intermediates formed.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium pyridin-4-ylmethanide: A simpler analog without the (E)-(3,3-dimethylbutan-2-ylidene)amino group.
Lithium [(E)-(3,3-dimethylbutan-2-ylidene)amino]methanide: Lacks the pyridin-4-yl group.
Uniqueness
Lithium (E)-(3,3-dimethylbutan-2-ylidene)aminomethanide is unique due to the presence of both the pyridin-4-yl and (E)-(3,3-dimethylbutan-2-ylidene)amino groups. This dual functionality enhances its reactivity and allows for more diverse applications compared to its simpler analogs.
Propriétés
Numéro CAS |
830326-21-1 |
|---|---|
Formule moléculaire |
C12H17LiN2 |
Poids moléculaire |
196.2 g/mol |
Nom IUPAC |
lithium;3,3-dimethyl-N-(pyridin-4-ylmethyl)butan-2-imine |
InChI |
InChI=1S/C12H17N2.Li/c1-10(12(2,3)4)14-9-11-5-7-13-8-6-11;/h5-9H,1-4H3;/q-1;+1 |
Clé InChI |
ZIPYJIZBLLBRGF-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC(=N[CH-]C1=CC=NC=C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3,5-Di-tert-butylphenyl)methoxy]pyridine](/img/structure/B14208600.png)
![1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B14208602.png)
![Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo-](/img/structure/B14208606.png)



![2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14208631.png)
![Phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester](/img/structure/B14208635.png)

![N-[2-(Naphthalen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14208639.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]propanamide](/img/structure/B14208640.png)
![(4R)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14208650.png)

